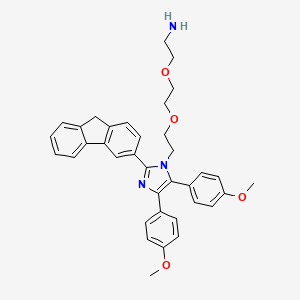

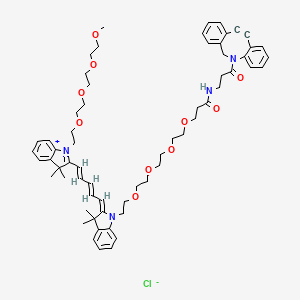

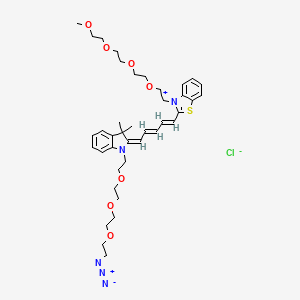

![B1193279 1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea](/img/structure/B1193279.png)

1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ONO-7579 is an orally bioavailable, selective pan-tropomyosin-related-kinase (tyrosine receptor kinase; TRK) inhibitor, with potential antineoplastic activity. Upon oral administration, ONO-7579 specifically targets and binds to TRK and fusion proteins containing sequences from neurotrophic tyrosine receptor kinase (NTRK) types 1 (NTRK1; TrkA), 2 (NTRK2; TrkB), and 3 (NTRK3; TrkC). This inhibits neurotrophin-TRK interaction and TRK activation, thereby preventing the activation of downstream signaling pathways and resulting in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

- A study by Jung, S. et al. (2008) focused on the chemical synthesis involving similar urea compounds, highlighting the complex reactions and structural formations that can occur with such chemicals.

- The research by Zeuner, F. & Niclas, H. (1989) explored the synthesis and reactions of N-arylsulfonyl-N'-(pyrimidin-4-yl)ureas, providing insights into the chemical properties and reactions of urea derivatives.

- In a study by Demerac, S. et al. (1972), the focus was on the synthesis of indenopyrimidinones using urea, contributing to the understanding of urea-based compound formation and structure.

Pharmacological Applications

- Iida, H. et al. (2020) conducted a study on ONO-7579, a molecule structurally similar to the compound , exploring its role as a pan-Tropomyosin Receptor Kinase (TRK) inhibitor. The study's objective was to characterize the pharmacokinetic, pharmacodynamic, and antitumor efficacy of ONO-7579 in a murine xenograft model, demonstrating its potential in cancer therapy (Iida, H. et al., 2020).

Anticancer Activity

- The research by Li, W. et al. (2019) focused on 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, which are structurally related to the compound . These compounds were evaluated for their activity against chronic myeloid leukemia, highlighting the potential anticancer applications of such compounds.

Antioxidant Activity

- A study by George, S. et al. (2010) investigated similar urea derivatives for their antioxidant activity, suggesting potential applications in combating oxidative stress-related diseases.

Propiedades

Nombre del producto |

1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea |

|---|---|

Nombre IUPAC |

1-[2-[4-(2-amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C24H18ClF3N6O4S/c1-39(36,37)20-7-4-14(24(26,27)28)8-19(20)34-22(35)33-16-11-31-23(32-12-16)38-17-5-2-13(3-6-17)18-9-15(25)10-30-21(18)29/h2-12H,1H3,(H2,29,30)(H2,33,34,35) |

SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=CN=C(N=C2)OC3=CC=C(C=C3)C4=C(N=CC(=C4)Cl)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ONO-7579; ONO 7579; ONO7579; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

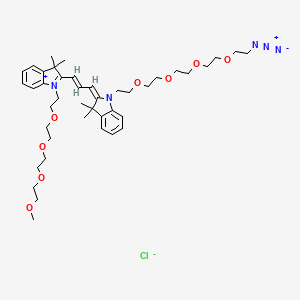

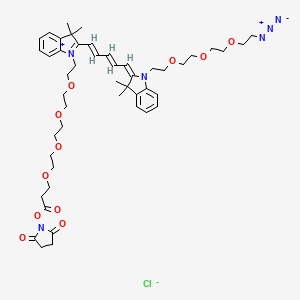

![2-[(Azidoacety)amino]-2-deoxy-D-galactose](/img/structure/B1193203.png)